5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid

Regioselective derivatization 1,3,4-oxadiazole synthesis Hydrazide cyclization

This orthogonally functionalized monoester-monoacid eliminates statistical mixtures that plague symmetric diacid or diester analogues. The free 3-COOH and 5-COOEt groups enable sequential, site-selective amidation, esterification, hydrazide formation, or Curtius rearrangement—unattainable with 2,6-dimethylpyridine-3,5-dicarboxylic acid or diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. Its intermediate lipophilicity (XLogP3 1.4) and single H-bond donor (HBD=1) provide a balanced solubility/permeability profile ideal for fragment libraries (MW 223 Da) and 1,4-dihydropyridine lead optimization. Choose this building block to construct mono-oxadiazole libraries, defined urea collections, or asymmetric calcium-channel-blocker scaffolds without deprotection steps or product mixtures.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
Cat. No. B7840926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C(=C1)C(=O)O)C)C
InChIInChI=1S/C11H13NO4/c1-4-16-11(15)9-5-8(10(13)14)6(2)12-7(9)3/h5H,4H2,1-3H3,(H,13,14)
InChIKeyUXGIEYNFUOSRFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid: A Strategic Asymmetric Monoester Building Block for Regioselective Heterocycle Synthesis


5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid (CAS 61258-25-1) is a pyridine-3,5-dicarboxylic acid monoethyl ester with molecular formula C₁₁H₁₃NO₄ and molecular weight 223.22 g/mol [1]. The compound belongs to the 2,6-dimethylpyridine-3,5-dicarboxylate family and is distinguished by its asymmetric functionalization: a free carboxylic acid at the 3-position and an ethyl ester at the 5-position. This regiochemical differentiation provides a single hydrogen bond donor (HBD count = 1) and a computed XLogP3 of 1.4, placing its lipophilicity between the fully deprotected diacid and the fully esterified diester analogs [1][2]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, where the orthogonally reactive carboxylic acid and ester groups enable sequential, site-selective derivatization that is inaccessible with symmetric diacid or diester counterparts [3].

Why 5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid Cannot Be Replaced by Symmetric Diacid or Diester Analogs


Substituting this monoester monoacid with 2,6-dimethylpyridine-3,5-dicarboxylic acid (the symmetric diacid, CAS 2602-36-0) or diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (the symmetric diester, CAS 1149-24-2) fails because the target compound's differentiated 3-COOH and 5-COOEt functional groups enable sequential, site-selective transformations that are impossible with symmetric analogs [1]. In the diacid, both positions react equivalently, leading to statistical mixtures of mono- and bis-derivatized products. In the diester, neither position bears a free carboxylic acid, precluding direct amidation, hydrazide formation, or Curtius rearrangement without a deprotection step. The monoester's intermediate computed lipophilicity (XLogP3 = 1.4, compared to 0.7 for the diacid and 2.1 for the diester) also confers distinct solubility and permeability properties critical for applications requiring balanced physicochemical profiles [2][3]. Experimental evidence from parallel reactions confirms that the target compound's hydrazide and azide derivatives yield structurally distinct products from those obtained with the corresponding symmetric precursors [4][5].

Quantitative Differentiation Evidence for 5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid vs. Closest Analogs


Regioselective Mono-Hydrazide Formation Enables Exclusive Mono-Oxadiazole Synthesis vs. Bis-Oxadiazole from Diacid

In a direct head-to-head comparison within the same study, the hydrazide of 5-(ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid, upon acylation with aromatic or aliphatic acid chlorides followed by cyclization in POCl₃ or orthoformic acid, yielded exclusively the corresponding ethyl 2,6-dimethyl-5-(5-R-1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate (mono-oxadiazole product). Under identical conditions, the dihydrazide of 2,6-dimethyl-3,5-pyridinedicarboxylic acid (the symmetric diacid analog) gave only 3,5-bis-(5-R-1,3,4-oxadiazol-2-yl)-2,6-dimethylpyridines (bis-oxadiazole product), demonstrating that the target compound's single free acid position enforces stoichiometric control over the number of oxadiazole rings introduced [1].

Regioselective derivatization 1,3,4-oxadiazole synthesis Hydrazide cyclization

Lipophilicity (XLogP3) Differentiation: Target Compound Occupies Optimal Intermediate Range Between Diacid and Diester

The computed XLogP3 value for 5-(ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid is 1.4, which falls precisely between the symmetric diacid analog (2,6-dimethylpyridine-3,5-dicarboxylic acid, XLogP3 = 0.7) and the symmetric diester analog (diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, XLogP = 2.1) [1][2][3]. This represents a ΔXLogP3 of +0.7 versus the diacid and −0.7 versus the diester. The intermediate lipophilicity of the target compound positions it within the optimal range for both aqueous solubility and passive membrane permeability, a balance that neither the overly hydrophilic diacid nor the overly lipophilic diester can achieve [1][2][3].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count Differentiate Membrane Permeability Profile

The target compound has a computed TPSA of 76.5 Ų and exactly 1 hydrogen bond donor (the 3-COOH), compared to 87.5 Ų and 2 HBD for the symmetric diacid, and 65.5 Ų and 0 HBD for the symmetric diester [1][2][3]. TPSA values below 140 Ų are generally associated with acceptable oral bioavailability, and values below 90 Ų are favorable for blood-brain barrier penetration. The target compound's TPSA of 76.5 Ų sits well within these thresholds, whereas the diacid's TPSA of 87.5 Ų approaches the upper limit for CNS penetration. The single HBD of the target compound also reduces the desolvation penalty for membrane partitioning relative to the diacid (2 HBD), while retaining sufficient hydrogen bonding capacity for target engagement that the diester (0 HBD) lacks [1][2][3].

Polar surface area Hydrogen bonding Membrane permeability

Curtius Rearrangement Selectivity: Mono-Azide Enables Controlled Urea Formation vs. Bis-Azide Complexity

Under Curtius rearrangement conditions, the mono-azide derived from 5-(ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid forms a single isocyanate intermediate that reacts cleanly with amines to produce defined mono-, di-, and trisubstituted ureas. Specifically, reaction of this azide with imidazole gave symmetrical N,N'-bis[5-(ethoxycarbonyl)-2,6-dimethylpyridin-3-yl]urea as a well-characterized product [1]. In contrast, the bis-azide derived from 2,6-dimethyl-3,5-pyridinedicarboxylic acid generates two isocyanate functionalities, leading to more complex product mixtures including oligomeric and polymeric byproducts [1]. This direct comparison within the same publication demonstrates that the target compound's single carboxylic acid group provides synthetic control over the Curtius rearrangement that the diacid cannot match [1].

Curtius rearrangement Isocyanate Substituted ureas

Molecular Weight Advantage vs. Diester: Lower MW Facilitates Fragment-Based and Lead-Like Library Design

The target compound has a molecular weight of 223.22 g/mol, which is 28.06 g/mol lower than the symmetric diester analog (diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, MW = 251.28 g/mol) and 27.05 g/mol higher than the symmetric diacid (MW = 195.17 g/mol) [1][2][3]. In fragment-based drug discovery (FBDD), the 'rule of three' guideline recommends MW < 300 Da for fragment libraries. While all three analogs satisfy this criterion, the target compound's MW of 223 Da positions it closer to the ideal fragment range (MW 120-250 Da) than the diester (251 Da). More importantly, the target compound provides both a free acid handle for amide coupling and an ester for orthogonal protection — a dual functionality at lower MW than the diester, which requires an additional deprotection step to access the free acid [1][2][3].

Molecular weight Fragment-based drug discovery Lead-likeness

Optimal Application Scenarios for 5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Regioselective Synthesis of 5-(1,3,4-Oxadiazol-2-yl)-Substituted Pyridine Pharmacophores

In medicinal chemistry programs targeting 1,3,4-oxadiazole-containing kinase inhibitors or antimicrobial agents, the target compound enables exclusive mono-oxadiazole installation at the 5-position while retaining the 3-ethyl ester for further elaboration. As demonstrated by Nesterova et al. (2011), the hydrazide of this compound undergoes clean cyclization to mono-oxadiazole products, whereas the symmetric diacid produces only bis-oxadiazoles under identical conditions [1]. This scenario applies when the target binding pocket accommodates a single heterocyclic substituent and the ester must remain intact for subsequent SAR exploration.

Controlled Curtius Rearrangement for Defined Urea-Based Compound Libraries

For parallel synthesis of urea-containing compound libraries, the target compound's mono-azide intermediate generates a single isocyanate that reacts with diverse amines to produce well-defined, characterizable urea products. The work of Nesterova et al. (2012) confirms that this azide yields symmetrical ureas with imidazole as a clean, tractable product, whereas the bis-azide from the symmetric diacid yields complex mixtures that are impractical for library production [2]. This scenario is critical when compound purity and structural definability are procurement requirements for high-throughput screening.

Asymmetric 1,4-Dihydropyridine Calcium Channel Modulator Synthesis

The target compound serves as a strategic precursor for asymmetric 1,4-dihydropyridine-3,5-dicarboxylate derivatives, where the free 3-COOH can be selectively amidated or esterified with a different alcohol than ethanol, generating mixed diesters that are inaccessible from symmetric diacid or diester starting materials. The intermediate logP (1.4) and single HBD of the target compound also contribute favorable physicochemical properties to the final dihydropyridine products, which are a well-established class of calcium channel blockers [3]. The monoester structure avoids the statistical product mixtures that arise when attempting selective mono-functionalization of the symmetric diacid.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 223 Da — well within the fragment 'rule of three' (MW < 300 Da) — and a balanced profile of 1 HBD, TPSA of 76.5 Ų, and XLogP3 of 1.4, the target compound is an ideal fragment library member. It offers two orthogonal reactive handles (free acid and ethyl ester) at a lower MW than the symmetric diester (251 Da), allowing efficient fragment elaboration with minimal synthetic burden [4][5]. Its intermediate lipophilicity also places it within the 'Goldilocks zone' for fragment screening: sufficiently soluble for biochemical assays yet lipophilic enough for detectable target binding.

Quote Request

Request a Quote for 5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.